molecular formula C68H111N23O17 B10825754 Osteogenic Growth Peptide, OGP

Osteogenic Growth Peptide, OGP

Cat. No.: B10825754
M. Wt: 1522.8 g/mol
InChI Key: VRKPPIPKNYFMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Osteogenic Growth Peptide is a naturally occurring tetradecapeptide that plays a crucial role in bone regeneration and repair. It is known for its ability to stimulate the proliferation and differentiation of osteoblasts, which are cells responsible for bone formation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Osteogenic Growth Peptide can be synthesized using solid-phase peptide synthesis (SPPS). The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. Commonly used reagents in this process include diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling agents . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Osteogenic Growth Peptide typically involves large-scale SPPS. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The peptide is then lyophilized and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Osteogenic Growth Peptide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability and bioactivity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with enhanced stability and bioactivity. These modifications are crucial for improving the therapeutic potential of Osteogenic Growth Peptide .

Mechanism of Action

Osteogenic Growth Peptide exerts its effects by binding to specific receptors on the surface of osteoblasts. This binding activates signaling pathways that promote cell proliferation and differentiation. Key molecular targets include alkaline phosphatase and core binding factor alpha 1 (CBFA1), which are essential for osteoblast function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Osteogenic Growth Peptide is unique in its ability to specifically target osteoblasts and promote bone formation without affecting other aspects of calcium metabolism. This specificity makes it a promising candidate for targeted bone regeneration therapies .

Properties

Molecular Formula

C68H111N23O17

Molecular Weight

1522.8 g/mol

IUPAC Name

2-[[2-[[6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[2-[[1-[[1-[[1-[[1-[[2-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]-benzylamino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanediamide

InChI

InChI=1S/C68H111N23O17/c1-37(2)28-48(87-58(100)39(5)70)64(106)85-45(16-10-11-25-69)61(103)84-46(18-13-27-78-68(75)76)62(104)86-47(23-24-51(71)94)59(101)81-33-54(97)83-44(17-12-26-77-67(73)74)63(105)90-57(40(6)92)66(108)89-49(29-38(3)4)65(107)88-50(30-41-19-21-43(93)22-20-41)60(102)82-34-56(99)91(35-42-14-8-7-9-15-42)36-55(98)80-32-53(96)79-31-52(72)95/h7-9,14-15,19-22,37-40,44-50,57,92-93H,10-13,16-18,23-36,69-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,79,96)(H,80,98)(H,81,101)(H,82,102)(H,83,97)(H,84,103)(H,85,106)(H,86,104)(H,87,100)(H,88,107)(H,89,108)(H,90,105)(H4,73,74,77)(H4,75,76,78)

InChI Key

VRKPPIPKNYFMND-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N(CC2=CC=CC=C2)CC(=O)NCC(=O)NCC(=O)N)NC(=O)C(C)N

Origin of Product

United States

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